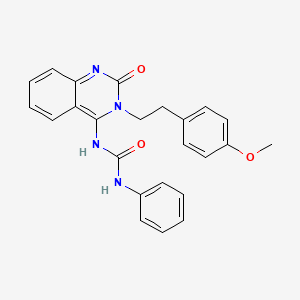
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves a streamlined one-pot synthetic approach . In vitro assessments, including antimicrobial assays, underscore the pharmacological efficacy of these derivatives against pathogenic microorganisms .Molecular Structure Analysis
The structure of similar compounds is confirmed using FT-IR, 1H NMR, and 13C NMR spectral techniques . Single crystal XRD studies reveal the crystal system and space group .Chemical Reactions Analysis
The chemical reactions of similar compounds are analyzed using a cooperative fuel research (CFR) engine . The oxygen atoms in these compounds significantly enhance the oxidation reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are analyzed using various computational analyses like Hydrogen bond analysis, Molecular electrostatic potential analysis, Natural population analysis, Hirshfeld surface, and Frontier molecular orbital analysis .科学的研究の応用
Antioxidant Applications
Antioxidants play a crucial role in protecting against cellular damage caused by free radicals. A study highlights the antioxidant efficacy of ethoxyquin and its analogues, including methoxyquin, in protecting valuable polyunsaturated fatty acids in fish meal against oxidation, suggesting potential antioxidant applications of structurally similar compounds (A. J. de Koning, 2002).
Analytical Applications in Antioxidant Activity Determination
The determination of antioxidant activity is critical in various fields, including food engineering and medicine. A comprehensive review of analytical methods used for determining antioxidant activity, including spectrophotometry and electrochemical (bio)sensors, underscores the potential utility of compounds with antioxidant properties in analytical chemistry (I. Munteanu & C. Apetrei, 2021).
Environmental Remediation
The treatment of organic pollutants using redox mediators in the presence of oxidoreductive enzymes highlights the potential environmental applications of compounds with redox-active properties. Such compounds can enhance the degradation efficiency of recalcitrant pollutants in wastewater, offering a promising avenue for environmental remediation technologies (Maroof Husain & Q. Husain, 2007).
Biomedical Applications
Phosphorus-containing polymers, which include compounds with functionalities similar to the queried compound, have shown promise in dentistry, regenerative medicine, and drug delivery due to their biocompatibility, hemocompatibility, and resistance to protein adsorption. This indicates the potential of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea in biomedical applications, particularly in the development of biocompatible materials and coatings (S. Monge et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-13-11-17(12-14-19)15-16-28-22(20-9-5-6-10-21(20)26-24(28)30)27-23(29)25-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H2,25,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJFMCQFOJCBOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

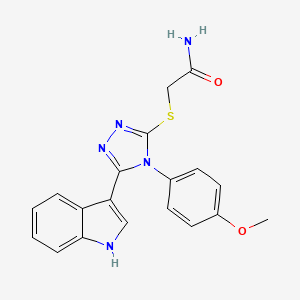
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2379753.png)
![3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379757.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2379758.png)
![N-cyano-3-ethyl-N-[(4-methanesulfonyl-3-methoxyphenyl)methyl]aniline](/img/structure/B2379759.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2379760.png)

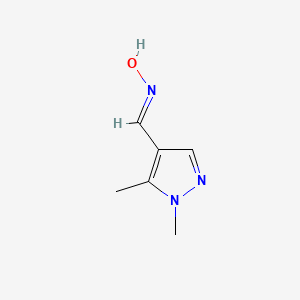

![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2379766.png)
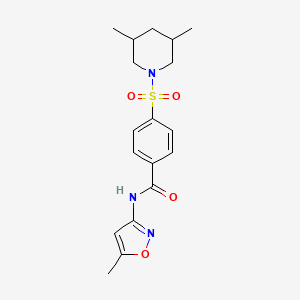
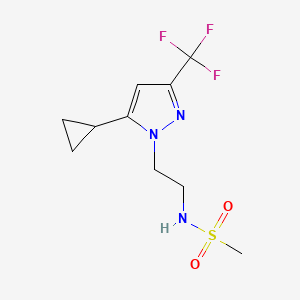
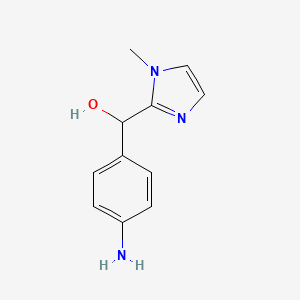
![5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2379774.png)